molecular formula C12H25BrS B14629833 1-(Bromosulfanyl)dodecane CAS No. 57142-46-8

1-(Bromosulfanyl)dodecane

Cat. No.: B14629833
CAS No.: 57142-46-8
M. Wt: 281.30 g/mol
InChI Key: XPIDMVNIWDOEGC-UHFFFAOYSA-N
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Description

1-(Bromosulfanyl)dodecane is an organic compound with the molecular formula C12H25BrS. It is a bromoalkane, specifically a dodecane derivative, where a bromine atom is attached to the first carbon of the dodecane chain, and a sulfanyl group is also attached to the same carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromosulfanyl)dodecane can be synthesized through multiple methods. One common method involves the reaction of dodecanol with hydrobromic acid and sulfuric acid. The reaction proceeds as follows:

CH3(CH2)11OH+HBrCH3(CH2)11Br+H2O\text{CH}_3(\text{CH}_2)_{11}\text{OH} + \text{HBr} \rightarrow \text{CH}_3(\text{CH}_2)_{11}\text{Br} + \text{H}_2\text{O} CH3​(CH2​)11​OH+HBr→CH3​(CH2​)11​Br+H2​O

This reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the bromoalkane .

Industrial Production Methods

In industrial settings, this compound is often produced by the free-radical addition of hydrogen bromide to 1-dodecene. This method is preferred due to its efficiency and scalability. The reaction conditions involve the use of radical initiators and controlled temperatures to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(Bromosulfanyl)dodecane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Dodecanol.

    Oxidation: 1-(Sulfinyl)dodecane or 1-(Sulfonyl)dodecane.

    Reduction: Dodecane.

Mechanism of Action

The mechanism of action of 1-(Bromosulfanyl)dodecane involves its ability to act as an alkylating agent. The bromine atom is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity allows it to modify the chemical structure and properties of target molecules, making it useful in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bromosulfanyl)dodecane is unique due to the presence of both bromine and sulfanyl groups, which provide it with distinct reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a wider range of reactions compared to its simpler counterparts .

Properties

CAS No.

57142-46-8

Molecular Formula

C12H25BrS

Molecular Weight

281.30 g/mol

IUPAC Name

dodecyl thiohypobromite

InChI

InChI=1S/C12H25BrS/c1-2-3-4-5-6-7-8-9-10-11-12-14-13/h2-12H2,1H3

InChI Key

XPIDMVNIWDOEGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSBr

Origin of Product

United States

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